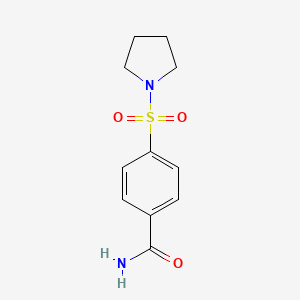

4-(Pyrrolidin-1-ylsulfonyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLMRUJVVNVOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Pyrrolidin 1 Ylsulfonyl Benzamide Derivatives

General Synthetic Strategies for the Sulfonylbenzamide Core

The formation of the 4-(pyrrolidin-1-ylsulfonyl)benzamide scaffold relies on fundamental organic reactions, including the formation of sulfonamide and amide bonds. The sequence of these bond-forming events can be adapted to accommodate various precursors and synthetic goals.

Amide Bond Formation Reactions

A primary strategy for constructing the benzamide (B126) moiety involves the coupling of a carboxylic acid precursor with an amine source. In the context of this compound, this would typically involve the amidation of a corresponding benzoic acid derivative, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)benzoic acid. chemscene.com

Standard amide bond formation protocols can be employed. These methods often involve the activation of the carboxylic acid to enhance its reactivity towards ammonia (B1221849) or an ammonia equivalent. Common activation strategies include:

Conversion to Acyl Chloride : The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which readily reacts with ammonia to form the primary benzamide. rsc.org

Use of Coupling Reagents : Peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU can facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for a harsh acyl chloride intermediate.

Metal-Catalyzed Condensation : Lewis acids like titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines to form amides. mdpi.com

Introduction of the Pyrrolidin-1-ylsulfonyl Moiety

The formation of the sulfonamide bond is a key step in assembling the core structure. This transformation is typically achieved through the reaction of a sulfonyl chloride with a secondary amine, in this case, pyrrolidine (B122466). A common synthetic pathway involves:

Chlorosulfonation : An appropriate benzene (B151609) derivative, such as benzamide or a protected precursor like acetanilide, undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). This reaction introduces the chlorosulfonyl (-SO₂Cl) group onto the phenyl ring, primarily at the para position due to the directing effects of the initial substituent.

Sulfonamide Formation : The resulting 4-substituted benzenesulfonyl chloride is then reacted with pyrrolidine. The nucleophilic nitrogen of the pyrrolidine ring displaces the chloride on the sulfonyl group to form the stable N-S sulfonamide bond. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov

This two-step process is a robust and widely used method for the synthesis of a variety of arylsulfonamides.

Multi-step Synthetic Routes for Complex Derivatives

In the synthesis of more complex molecules, the 4-(pyrrolidin-1-ylsulfonyl)phenyl group is often introduced as a pre-formed building block, most commonly 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134). nih.gov This key intermediate serves as a versatile precursor that can be incorporated into diverse heterocyclic systems through various multi-step sequences.

These synthetic routes leverage the nucleophilicity of the aniline's amino group to react with electrophilic centers on other molecules. Subsequent reactions, such as palladium-catalyzed cross-couplings, are then used to further elaborate the structure. For example, 4-(pyrrolidin-1-ylsulfonyl)aniline has been used as a cornerstone in the synthesis of potential kinase inhibitors by reacting it with various dichloro-heterocyclic cores. nih.govresearchgate.net The general approach involves an initial nucleophilic aromatic substitution followed by further diversification. nih.gov

| Heterocyclic Core | Reaction with 4-(pyrrolidin-1-ylsulfonyl)aniline | Subsequent Reactions | Reference |

| 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | Nucleophilic substitution at C4 (t-BuOK, DMF, 0 °C) | Suzuki cross-coupling, Buchwald–Hartwig cross-coupling | nih.govresearchgate.net |

| 5,7-dichloro-1H-imidazo[4,5-b]pyridine | Nucleophilic substitution at C7 (t-BuOK, DMF, 0 °C) | Buchwald–Hartwig amination | nih.gov |

| Dichloro-imidazo[1,2-b]pyridazine | Nucleophilic substitution at C8 (t-BuOK, DMF, 0 °C) | Suzuki cross-coupling, Buchwald–Hartwig amination | nih.gov |

Derivatization and Functionalization Approaches

To explore structure-activity relationships and develop new analogues, the this compound scaffold can be modified at several key positions.

Modifications at the Benzamide Nitrogen

The nitrogen atom of the benzamide or its aniline (B41778) precursor is a prime site for derivatization. As demonstrated in the multi-step syntheses of complex derivatives, the amino group of 4-(pyrrolidin-1-ylsulfonyl)aniline is readily functionalized. nih.govresearchgate.net

Key modification strategies include:

N-Arylation/N-Heteroarylation : The reaction of the aniline precursor with activated halogenated aromatic or heteroaromatic rings is a common method to generate more complex structures. These nucleophilic aromatic substitution reactions are central to building larger molecular frameworks. nih.gov

N-Alkylation : The sulfonamide nitrogen can be alkylated under basic conditions. For instance, treatment of a related N-H containing sulfonamide with a base like sodium hydride followed by an alkyl halide (e.g., ethyl iodide) can introduce an alkyl group. A similar principle can be applied to the benzamide nitrogen, though the reactivity is generally lower.

Substitutions on the Benzamide Phenyl Ring

Introducing substituents onto the central phenyl ring is another key strategy for diversification. While direct electrophilic aromatic substitution on the fully assembled and electron-deficient this compound ring is challenging, the synthesis of substituted derivatives is readily achieved by utilizing appropriately substituted starting materials. researchgate.net

The general approach involves beginning the synthetic sequence with a benzene derivative that already contains the desired substituent(s). For example, to synthesize a derivative with a methyl group on the phenyl ring, the synthesis would commence from a substituted precursor like 2-methylbenzoic acid or 4-methylacetanilide. The chlorosulfonation and subsequent reactions would then be carried out on this substituted ring system. This approach allows for precise control over the position and type of substituent, enabling the creation of a wide array of analogues. The existence of compounds such as N-ethyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide confirms that such multiply substituted derivatives are synthetically accessible.

Chemical Reactions Involving the Pyrrolidine Ring System (e.g., Oxidation, Reduction, Substitution)

The saturated pyrrolidine ring of this compound derivatives serves as a valuable site for chemical modification aimed at creating new molecular entities. The reactivity of this ring is significantly modulated by the strongly electron-withdrawing sulfonyl group attached to its nitrogen atom, which decreases the ring's electron density and the nucleophilicity of the nitrogen.

Oxidation: The oxidation of the pyrrolidine ring can yield a variety of products depending on the reaction conditions and the oxidizing agent employed. Mild oxidation may introduce hydroxyl groups onto the carbon skeleton. More forceful oxidation, particularly at the carbon atoms alpha to the nitrogen, can lead to the formation of lactams (cyclic amides). Under harsh oxidative conditions, cleavage of the pyrrolidine ring is possible.

Reduction: As a saturated heterocycle, the pyrrolidine ring is generally resistant to reduction. However, functional groups that have been previously introduced as substituents on the ring can be targeted for reduction. For example, a ketone substituent could be reduced to a hydroxyl group using hydride reagents such as sodium borohydride.

Substitution: The introduction of substituents onto the pyrrolidine ring is a key strategy for diversifying the this compound scaffold. While the sulfonamide nitrogen is deactivated, advanced synthetic methods can achieve functionalization at the carbon positions. C-H activation, for instance, represents a modern approach to directly introduce alkyl, aryl, or other functional groups onto the ring, bypassing more traditional, multi-step synthetic routes. These substitutions can profoundly impact the molecule's steric and electronic properties, influencing its biological activity.

Enzymatic and Green Chemistry Approaches in Derivative Synthesis

In recent years, the principles of green chemistry and enzymatic synthesis have been increasingly applied to the production of complex molecules, including sulfonamides and N-heterocycles, to enhance sustainability and efficiency.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for the stereoselective synthesis of pyrrolidine derivatives. rsc.orgcephamls.com For instance, the directed evolution of enzymes, such as cytochrome P450 variants, has enabled the construction of chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. nih.govcreative-biolabs.comdrugbank.com This method provides access to enantiomerically enriched pyrrolidine structures under mild conditions. nih.govcreative-biolabs.comdrugbank.com Laccase enzymes have also been utilized for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org These enzymatic strategies are advantageous for creating specific stereoisomers, which can be crucial for biological activity.

Green Chemistry Approaches: Green chemistry principles focus on reducing waste and using more environmentally benign reagents and solvents. For the synthesis of the sulfonamide portion of the molecule, several green methods have been developed. These include solvent-free mechanochemical approaches, which involve a one-pot, two-step procedure using a ball mill for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. chemicalbook.com This technique avoids the use of bulk solvents, making it an eco-friendly alternative. chemicalbook.com

Furthermore, water has been explored as a green solvent for sulfonamide synthesis. researchgate.netchemicalbook.com Reactions can be performed at room temperature in water, often using sodium carbonate as a base, with the desired sulfonamide products precipitating out of the solution, allowing for easy isolation by simple filtration. chemicalbook.comusbio.net Eco-friendly oxidizing agents have also been employed in sustainable methods for converting thiols to sulfonyl chlorides, which are key intermediates for sulfonamides. avantorsciences.com These approaches align with the growing demand for sustainable and cost-effective pharmaceutical manufacturing. chemicalbook.com

Spectroscopic and Analytical Characterization Techniques for Novel Derivatives

The structural elucidation and confirmation of novel this compound derivatives rely on a suite of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the synthesized compounds. eurjchem.comresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a typical this compound derivative, the spectrum would show characteristic signals for the aromatic protons on the benzene ring, the protons of the amide (-CONH₂) group, and the methylene (B1212753) (-CH₂-) protons of the pyrrolidine ring. The aromatic protons typically appear as multiplets in the downfield region (around 7.5-8.0 ppm), while the pyrrolidine protons appear as multiplets in the upfield region (typically 1.8-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the benzamide group (around 165-170 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the pyrrolidine ring (25-50 ppm). researchgate.net

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyrrolidine CH₂ (β to N) | ~1.8 - 2.0 | ~25 |

| Pyrrolidine CH₂ (α to N) | ~3.2 - 3.4 | ~48 |

| Aromatic CH (C3, C5) | ~7.9 | ~128 |

| Aromatic CH (C2, C6) | ~8.1 | ~129 |

| Aromatic C (C1-SO₂) | - | ~142 |

| Aromatic C (C4-C=O) | - | ~138 |

| Amide NH₂ | ~7.5 and ~8.1 (broad) | - |

| Amide C=O | - | ~168 |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound derivatives, the IR spectrum would display key absorption bands confirming the presence of the amide and sulfonamide groups. researchgate.net

Key vibrational frequencies include:

N-H Stretching: The amide N-H bonds typically show one or two sharp peaks in the range of 3200-3450 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group appears around 1640-1680 cm⁻¹. researchgate.net

S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong absorption bands: an asymmetric stretch around 1320-1360 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (R-CONH₂) | N-H Stretch | 3200 - 3450 |

| Amide (R-CONH₂) | C=O Stretch | 1640 - 1680 |

| Sulfonamide (R-SO₂-N) | S=O Asymmetric Stretch | 1320 - 1360 |

| Sulfonamide (R-SO₂-N) | S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound (Molecular Formula: C₁₁H₁₄N₂O₃S), the expected exact molecular weight is 254.31 g/mol . chiralen.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. researchgate.net The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. For C₁₁H₁₄N₂O₃S, the theoretical elemental composition is approximately:

Carbon (C): 51.95%

Hydrogen (H): 5.55%

Nitrogen (N): 11.01%

Sulfur (S): 12.61%

A close correlation between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized derivative.

Structure Activity Relationship Sar Studies of 4 Pyrrolidin 1 Ylsulfonyl Benzamide Analogues

Impact of Substituent Variation on Biological Activity

The biological activity of 4-(pyrrolidin-1-ylsulfonyl)benzamide analogues is highly sensitive to the nature and position of various substituents. Modifications across the molecule, from the core phenyl rings to the appended heterocyclic and sulfonyl moieties, have profound effects on potency and selectivity.

The substitution pattern on the benzamide (B126) phenyl ring is a critical determinant of biological activity. Studies on related benzamide structures have shown that the introduction of specific substituents can significantly modulate efficacy. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was found that placing a fluorine atom at the 2-position of the benzamide phenyl ring resulted in fungicidal activities superior to other compounds. nih.govnih.gov This suggests that small, electron-withdrawing groups at the ortho-position can enhance the desired biological effect.

In another study focusing on niclosamide-based analogues, which share the benzamide core, various modifications to the phenyl ring attached to the amide nitrogen were explored. Replacing the nitro group of niclosamide with other functionalities like an amine, azide, or methyl ester demonstrated that these changes were compatible with colistin-potentiating activity. mdpi.com Specifically, an azide derivative showed a 16-fold higher reduction in the minimum inhibitory concentration (MIC) of colistin compared to the parent compound, niclosamide, highlighting the significant impact of phenyl ring substituents. mdpi.com

Table 1: Impact of Phenyl Ring Substitution on Biological Activity This table is interactive. You can sort and filter the data.

| Parent Scaffold | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Benzamide-Pyridine-1,2,4-Oxadiazole | Fluorine | 2-position | Superior fungicidal activity | nih.govnih.gov |

| Niclosamide (a salicylanilide benzamide) | Azide (replacing Nitro) | - | 16-fold higher colistin potentiation | mdpi.com |

| Niclosamide (a salicylanilide benzamide) | Amine (replacing Nitro) | - | Retained colistin potentiation | mdpi.com |

| Niclosamide (a salicylanilide benzamide) | Methyl Ester (replacing Nitro) | - | Retained colistin potentiation | mdpi.com |

Attaching various heterocyclic systems to the benzamide nitrogen has been a fruitful strategy for discovering novel bioactive compounds. A series of 6-(pyrrolidin-1-ylsulfonyl)- nih.govdrugbank.comdithiolo[4,5-b]quinoxaline-2-ylidines were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. nih.gov These compounds, which feature a complex heterocyclic system derived from quinoxaline, showed particular sensitivity against the MCF-7 breast cancer cell line. nih.gov One derivative, compound 12 , emerged as the most active, with IC₅₀ values of 3.82 µM against MCF-7 and 2.26 µM against MDA-MB-231, comparing favorably with the standard drug doxorubicin. nih.gov

Similarly, quinoxaline-sulfonamide derivatives were evaluated for their potential as antidiabetic and anti-Alzheimer's agents. researchgate.net The key intermediate, 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, was used to generate further derivatives. researchgate.net One bis-sulfonamide quinoxaline derivative demonstrated the most potent activity against α-glucosidase and α-amylase, with inhibitory percentages of 75.36% and 63.09%, respectively. researchgate.net In another study, spiro-oxindole derivatives based on uracil, incorporating the 5-(pyrrolidin-1-ylsulfonyl) moiety, were investigated as potential SARS-CoV-2 inhibitors. nih.gov The derivative with a methyl group and an oxygen atom (compound 3a) was the most active against viral replication, with an 84% inhibition rate. nih.gov Replacing the methyl group with a larger benzyl or 4-Cl-benzyl moiety led to a decrease in activity, indicating steric and electronic constraints in the binding pocket. nih.gov

Table 2: Activity of Analogues with Heterocyclic Substituents on Benzamide Nitrogen This table is interactive. You can sort and filter the data.

| Compound | Heterocyclic System | Target/Cell Line | Activity | Reference |

|---|---|---|---|---|

| Compound 12 | nih.govdrugbank.comdithiolo[4,5-b]quinoxaline | MCF-7 | IC₅₀ = 3.82 µM | nih.gov |

| Compound 12 | nih.govdrugbank.comdithiolo[4,5-b]quinoxaline | MDA-MB-231 | IC₅₀ = 2.26 µM | nih.gov |

| Bis-sulfonamide derivative | Quinoxaline | α-glucosidase | 75.36% inhibition | researchgate.net |

| Bis-sulfonamide derivative | Quinoxaline | α-amylase | 63.09% inhibition | researchgate.net |

| Spiroindoline 3a | Spiro-oxindole/Uracil | SARS-CoV-2 | 84% inhibition | nih.gov |

| Spiroindoline 3b | Spiro-oxindole/Uracil | SARS-CoV-2 | 75% inhibition | nih.gov |

The pyrrolidin-1-ylsulfonyl group is a crucial component for the activity of these benzamide analogues, and modifications to this moiety have significant consequences. In a study of inhibitors for the aldo-keto reductase enzyme AKR1C3, researchers synthesized a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, effectively replacing the pyrrolidine (B122466) ring with a larger piperidine (B6355638) ring on the sulfonamide. drugbank.com The structure-activity relationship studies revealed that altering the size or polarity of this piperidino ring led to a severe diminishment of activity. drugbank.com This indicates a strict structural requirement for the five-membered pyrrolidine ring in the binding site of this particular enzyme.

Further insights come from studies on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside acetyltransferase. While not benzamides, these studies underscore the sensitivity of biological activity to substitutions on the pyrrolidine ring itself. nih.gov The research showed that while some modifications were tolerated, others led to a significant reduction in inhibitory levels, highlighting the potential for optimization through careful substitution on the pyrrolidine ring. nih.gov These findings collectively suggest that the pyrrolidin-1-ylsulfonyl group is a finely tuned structural element, where both the ring size and substitution pattern are critical for optimal biological interaction. drugbank.comnih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound analogues plays a pivotal role in their interaction with biological targets. Variations in the spatial arrangement of the molecule's constituent parts can dramatically affect binding affinity and, consequently, biological activity.

Rational Design Principles for Optimized Analogues

The SAR data gathered from modifying this compound analogues provide a foundation for the rational design of new, optimized compounds. nih.gov A key principle that has emerged is the need to maintain specific structural features while allowing for variation in others to enhance potency or selectivity. nih.gov

Based on the available research, several design principles can be formulated:

Preservation of the Core Sulfonamide Linker: The sulfonamide group has been identified as a critical pharmacophoric element, essential for anchoring the molecule to its biological target. drugbank.comnih.gov

Strict Control of Heterocyclic Ring Size on the Sulfonyl Group: As seen in AKR1C3 inhibitors, expanding the pyrrolidine ring to a piperidine ring drastically reduces activity, suggesting the five-membered ring is optimal for fitting into certain binding pockets. drugbank.com

Strategic Substitution on Aromatic Rings: The introduction of small, electron-withdrawing groups, such as fluorine, on the benzamide phenyl ring can enhance biological activity. nih.govnih.gov Similarly, the choice of substituent on other appended aromatic or heterocyclic rings can fine-tune activity, as seen with the detrimental effect of bulky benzyl groups in certain antiviral analogues. nih.gov

Maintaining Conformational Rigidity and Planarity: The co-planarity between different ring systems can be crucial for activity. drugbank.com Design strategies should aim to create rigid structures that lock the molecule into its bioactive conformation, minimizing entropic loss upon binding. Molecular modeling and conformational analysis are key tools in achieving this. nih.gov

By integrating these principles, medicinal chemists can employ ligand- and structure-based design strategies to develop next-generation analogues with improved therapeutic profiles. nih.gov

Mechanistic Investigations of Biological Activity of 4 Pyrrolidin 1 Ylsulfonyl Benzamide Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 4-(pyrrolidin-1-ylsulfonyl)benzamide have demonstrated inhibitory effects against a range of enzymes, playing crucial roles in different pathological processes. The following sections explore the specific mechanisms of inhibition for several key enzyme targets.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

While direct studies on this compound as a Cyclin-Dependent Kinase (CDK) inhibitor are limited, research on structurally related compounds highlights the potential of the sulfonyl-containing aniline (B41778)/amide core in CDK inhibition and cell cycle regulation. For instance, a disubstituted pyrazolo[1,5-a]pyrimidine (B1248293) derivative featuring a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent has demonstrated submicromolar inhibitory activities against both FMS-like tyrosine kinase 3 (FLT3)-ITD and CDK2. semanticscholar.orgnih.gov

Furthermore, a novel synthesized quinolin-4-one derivative, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), has been shown to induce significant G2/M phase arrest in leukemia cell lines. nih.gov This cell cycle inhibition is attributed to the suppression of CDK1 activity. nih.gov These findings suggest that the pyrrolidin-1-yl sulfonyl moiety, as part of a larger molecular scaffold, can contribute to the inhibition of key cell cycle-regulating kinases like CDK1 and CDK2, leading to cell cycle arrest.

Table 1: Inhibitory Activity of a 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivative

| Compound | Target Kinase | IC50 (µM) | Cell Line Sensitivity |

|---|

Enoyl-ACP Reductase (InhA) Inhibition in Antimycobacterial Context

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. nih.govmdpi.com While direct studies on this compound are not extensively documented, research on related sulfonamide and benzenesulfonohydrazide (B1205821) derivatives points to their potential as InhA inhibitors.

For example, a series of small molecules based on heterocycles tethered with benzenesulfonohydrazide were synthesized and evaluated for their antimycobacterial activity. nih.gov One of the most effective compounds demonstrated an IC50 value of 0.91 µM against the InhA enzyme. nih.gov Molecular docking studies of these compounds revealed that the sulfonamide and methyl ester's carbonyl functionalities engage in hydrogen bonding with the essential Ile194 and Tyr158 residues within the InhA active site. nih.gov

Similarly, sulfonyl hydrazone derivatives have been identified as potent antimycobacterial agents, with molecular docking studies suggesting that enoyl acyl carrier protein reductase (InhA) is a possible target enzyme. preprints.org Enzyme inhibition assays confirmed that these sulfonyl hydrazones exhibit moderate to good inhibition of InhA. preprints.org These findings underscore the potential of the sulfonyl group in this class of compounds to interact with and inhibit the InhA enzyme, thereby disrupting the mycobacterial cell wall synthesis. nih.gov

Table 2: InhA Inhibitory Activity of a Benzenesulfonohydrazide Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|

Acetylcholinesterase Inhibition

Derivatives of benzamide (B126) and sulfonamide have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov A series of novel benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties were synthesized and evaluated for their anticholinesterase activity. nih.gov Several of these compounds exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing greater than 90% inhibition. nih.gov

In another study, novel sulfonamide-based carbamates were found to be selective inhibitors of BChE, with some derivatives being significantly more active than the clinically used drug rivastigmine. mdpi.com The mechanism of action for many of these inhibitors is proposed to be of a mixed-type, indicating that they can bind to both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. mdpi.com This dual binding can lead to more effective inhibition of acetylcholine hydrolysis.

Table 3: Cholinesterase Inhibitory Profile of Benzenesulfonamide-Triazine Derivatives

| Compound | % Inhibition of AChE | % Inhibition of BChE |

|---|---|---|

| 2b | >90 | >90 |

| 3d | >90 | >90 |

| 3h | >90 | >90 |

Metalloprotease Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their overactivity is implicated in various diseases. nih.govtandfonline.com Sulfonyl pyrrolidine (B122466) and piperidine (B6355638) sulfonamide derivatives have been designed and synthesized as potent and selective MMP inhibitors. nih.govnih.gov

A series of novel sulfonyl pyrrolidine derivatives demonstrated highly selective inhibition against MMP-2 compared to aminopeptidase (B13392206) N. nih.gov Similarly, a quantitative structure-activity relationship (QSAR) study on piperidine sulfonamide aryl hydroxamic acid analogs as MMP inhibitors revealed that the inhibitory potencies against MMP-2 and MMP-13 are significantly correlated with the hydrophobic properties of the molecules. tandfonline.comtandfonline.comnih.gov This suggests that hydrophobic interactions play a dominant role in the binding of these inhibitors to the enzyme's active site. tandfonline.comtandfonline.com The sulfonamide group in these inhibitors is thought to improve enzyme-inhibitor binding by forming hydrogen bonds and orienting hydrophobic substituents into the S1' pocket of the enzyme.

Table 4: MMP Inhibitory Profile of Sulfonyl Pyrrolidine Derivatives

| Compound | Target Enzyme | Potency Comparison |

|---|---|---|

| 4c, 4j, 5a, 5b | MMP-2 | Equally or more potent than LY52 (positive control) |

| 6a-d | MMP-2 | More potent than LY52 (positive control) |

Tyrosyl-tRNA Synthetase Inhibition

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme for protein synthesis in all living organisms, making it an attractive target for the development of novel antimicrobial agents. researchgate.netnih.govnih.gov While direct evidence for the inhibition of TyrRS by this compound derivatives is not yet available, the broader class of sulfonamide-containing compounds has been explored as potential inhibitors.

For instance, nonhydrolyzable prolyl adenylate analogues, where the phosphate (B84403) moiety is replaced with a sulfonamide group, have been synthesized to target tRNA synthetases. target.re.kr Furthermore, inhibitors that replace the labile acylphosphate linkage of isoleucyl adenylate with a stable sulfonamide linkage have shown antibacterial and antifungal activity, with IC50 values for the in vitro inhibition of E. coli isoleucyl-tRNA synthetase in the nanomolar range. target.re.kr These examples suggest that the sulfonamide group can act as a stable mimic of the phosphate group in the natural substrate, potentially leading to the inhibition of aminoacyl-tRNA synthetases like TyrRS. However, further research is needed to establish a direct link and elucidate the specific mechanism for this compound derivatives.

Receptor Interaction and Modulation

In addition to enzyme inhibition, derivatives of this compound have been shown to interact with and modulate the function of various receptors, indicating their potential in treating a range of neurological and other disorders.

Derivatives of N-(3-pyrrolidinyl)benzamide have been synthesized and evaluated for their binding affinity for cloned dopamine (B1211576) D2, D3, and D4 receptors. nih.govnih.gov These studies revealed that the D2, D3, and D4 receptors have different bulk tolerance for substituents on the benzamide nucleus. nih.gov One such derivative, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively, and exhibited potent antipsychotic activity. nih.gov

Furthermore, a derivative of this compound, specifically N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide, has been evaluated as a tracer for cannabinoid CB1 receptors. nih.gov This indicates a direct interaction between this class of compounds and the CB1 receptor, which is involved in various physiological processes, including pain sensation, appetite, and mood. nih.gov The endocannabinoid system, particularly the CB1 receptor, is a key player in energy homeostasis, and blocking this receptor has been explored as a therapeutic approach for obesity. researchgate.net

Table 5: Receptor Binding Affinities of a Pyrrolidinylbenzamide Derivative

| Compound | Receptor | Ki (nM) |

|---|---|---|

| YM-43611 | Dopamine D3 | 21 |

Kappa Opioid Receptor (KOR) Antagonism

Derivatives of this compound have been investigated for their potential as kappa opioid receptor (KOR) antagonists. The KOR system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction. Antagonism of this receptor is a therapeutic strategy for conditions such as depression and substance use disorders.

One notable example is the compound PF-4455242, 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which was identified through parallel chemistry and physicochemical property design. nih.gov This compound has demonstrated potent and selective KOR antagonism. nih.gov The in vitro antagonistic activity was confirmed in vivo using the tail-flick analgesia model, which helps to establish a relationship between the compound's binding affinity (Kᵢ) and its concentration in the brain. nih.gov The development of such selective antagonists is crucial for probing the therapeutic potential of targeting the KOR system. nih.gov

| Compound | Target | Activity |

| PF-4455242 | Kappa Opioid Receptor (KOR) | Antagonist |

Dopamine Receptor Antagonism

The benzamide scaffold, including pyrrolidine-containing derivatives, has been a cornerstone in the development of dopamine receptor antagonists. These agents are primarily used in the treatment of psychosis and other neurological disorders. Theoretical conformational analysis of model derivatives of 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides has provided insights into their interaction with dopamine receptors. nih.gov These studies suggest that the conformational flexibility of the pyrrolidine ring can influence the binding affinity and pharmacological activity at the receptor. nih.gov

For instance, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), an analog of YM-09151-2, has been synthesized and evaluated as a potential radioligand for mapping dopamine D2 receptors. nih.gov In vitro competitive binding studies using rat striatal synaptosomal membranes revealed that IYM has a high affinity for dopamine D2 receptors, with a dissociation constant (Kd) of 0.04 nM. nih.gov This high affinity underscores the potential of pyrrolidinyl benzamide derivatives as potent dopamine D2 receptor ligands. nih.gov

| Compound | Receptor | Binding Affinity (Kd) |

| IYM | Dopamine D2 | 0.04 nM |

Inflammasome Inhibition (e.g., NLRP3) and Downstream Cytokine Modulation

Recent research has highlighted the role of this compound derivatives as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govresearchgate.net

A specific arylsulfonamide-based small-molecule inhibitor, YM-I-26, has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome with an IC₅₀ of 0.65 ± 0.14 μM in murine macrophage J774A.1 cells. nih.gov Studies have demonstrated that YM-I-26 directly binds to the NLRP3 protein, thereby inhibiting its activation. nih.gov This inhibition leads to a reduction in the production and release of IL-1β. nih.gov In mouse microglia BV2 cells, YM-I-26 was found to suppress the production of IL-1β and IL-10 following activation of the NLRP3 inflammasome. nih.gov

| Compound | Target | IC₅₀ | Effect |

| YM-I-26 | NLRP3 Inflammasome | 0.65 ± 0.14 μM | Inhibition of IL-1β and IL-10 production |

Elucidation of Affected Cellular Signaling Pathways

The biological effects of this compound derivatives are mediated through their modulation of various cellular signaling pathways. For instance, in the context of cancer, derivatives have been shown to inhibit receptor tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3). Inhibition of FLT3 blocks downstream signaling pathways that are crucial for cell proliferation, including the RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR pathways. nih.gov Specifically, treatment with these derivatives has been shown to attenuate the phosphorylation of FLT3 and its downstream targets, STAT5 and ERK1/2. nih.govsemanticscholar.org

In the realm of developmental signaling, certain indole (B1671886) derivatives incorporating a sulfonylpiperidine moiety, structurally related to the pyrrolidinylsulfonyl group, have been found to suppress the Hedgehog (Hh) signaling pathway. nih.gov This is achieved by inhibiting the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway, by preventing its ciliary translocation. nih.gov

The inhibition of the NLRP3 inflammasome by compounds like YM-I-26 directly impacts the inflammatory signaling cascade. By preventing the assembly of the inflammasome complex, these inhibitors block the activation of caspase-1, which in turn prevents the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.gov

Binding Affinity and Molecular Recognition

The therapeutic efficacy of this compound derivatives is intrinsically linked to their binding affinity and molecular recognition at their respective biological targets. Docking studies of imidazo[1,2-b]pyridazine (B131497) derivatives targeting FLT3 have identified key amino acid residues involved in the interaction, including K614, C694, N765, and D778. nih.gov The hydrophobic cavity, particularly the F691 residue, has also been shown to be important for the binding of these inhibitors. nih.gov

Theoretical conformational analysis of dopamine antagonistic benzamide drugs has shed light on the structural requirements for receptor binding. nih.gov These studies have examined the relative energies of folded and extended conformers, suggesting that specific conformations are preferred for optimal interaction with the dopamine receptor. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the receptor's binding site is a critical determinant of its affinity.

In the context of ROCK1 inhibition, molecular modeling studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have utilized techniques such as docking and molecular dynamics to understand the critical interactions and binding affinities. nih.gov These studies help in elucidating the structure-activity relationship and guide the design of more potent inhibitors. nih.gov

In Vitro Pharmacological Evaluation of 4 Pyrrolidin 1 Ylsulfonyl Benzamide Analogues

Cell-Based Assays for Proliferation, Viability, and Apoptosis

Derivatives containing the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) scaffold have been extensively studied for their antiproliferative effects against various cancer cell lines. A series of imidazo[1,2-b]pyridazine (B131497) derivatives sharing this conserved substituent demonstrated promising inhibitory activities against kinases implicated in cancer, with antiproliferative activities established in a panel of leukemia cell lines. nih.gov

In one study, novel sulfonamides synthesized from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone were tested for their in vitro activity against the human liver hepatocellular carcinoma cell line (HepG2). Several of these compounds exhibited a higher selectivity index (SI) than the reference drug, methotrexate, indicating a greater potential to selectively target cancer cells over normal cells. nih.gov The selectivity index, a ratio of a compound's cytotoxicity against normal cells to its activity against cancer cells, is a critical parameter in early-stage drug discovery.

Table 1: Selectivity Index of Sulfonamide Analogues against HepG2 Cancer Cell Line

| Compound | Selectivity Index (SI) |

|---|---|

| 8 | 33.21 |

| 11 | 30.49 |

| 4 | 19.43 |

| 22 | 14.82 |

| 12a | 10.29 |

| 33 | 7.30 |

| 35 | 6.87 |

| 27 | 6.15 |

| 24 | 4.62 |

| Methotrexate (Reference) | 4.14 |

Data sourced from research on novel sulfonamides derived from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. nih.gov

Furthermore, the mechanism of antiproliferative activity often involves the induction of apoptosis, or programmed cell death. A study on N-(6(4)-indazolyl)benzenesulfonamide derivatives found that the most active compounds could trigger apoptosis by upregulating key markers such as p53 and bax. nih.gov Cytofluorimetric analysis revealed that these compounds could cause a block in the G0/G1 or G2/M phases of the cell cycle, ultimately leading to cell death. nih.gov

Antimicrobial Activity Assays

The antimicrobial potential of 4-(pyrrolidin-1-ylsulfonyl)benzamide analogues has been evaluated against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial Screening (e.g., Gram-positive, Gram-negative, Antitubercular)

Analogues have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, N-benzamide derivatives were synthesized and tested, with compound 5a showing excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Similarly, compounds 6b and 6c showed significant activity against these strains. nanobioletters.com Another study focusing on pyrazolyl benzenesulfonamide (B165840) derivatives identified compounds 9a and 9b as active dual anti-inflammatory and antimicrobial agents against E. coli and Staphylococcus aureus. nih.gov

Research has also highlighted that structural modifications can tune the antibacterial spectrum. For instance, a series of sulfonamide linked azolyl pyrimidines showed greater susceptibility in Gram-positive bacteria compared to Gram-negative ones. nih.gov Specifically, chloro and nitro substituted thiazolyl pyrimidines (12c and 12e ) displayed potent activity against Bacillus subtilis. nih.gov In contrast, N-(1,3,4-oxadiazol-2-yl)benzamide analogs were found to be potent bacteriostatic agents against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Table 2: Selected In Vitro Antibacterial Activity of Benzamide (B126) Analogues

| Compound | Target Organism | Activity Measurement | Result |

|---|---|---|---|

| 5a | B. subtilis | MIC | 6.25 µg/mL |

| 5a | E. coli | MIC | 3.12 µg/mL |

| 6b | E. coli | Zone of Inhibition | 24 mm |

| 6c | B. subtilis | Zone of Inhibition | 24 mm |

| F6 / F6-5 | MRSA, VRE | MIC | 1-2 µg/mL |

Data compiled from studies on N-benzamide and N-(1,3,4-oxadiazol-2-yl)benzamide derivatives. nanobioletters.comnih.gov

In the realm of antitubercular agents, several sulfonamide-based compounds have been investigated. A series of 3-nitrotriazole-based sulfonamides demonstrated activity against rapidly proliferating Mycobacterium tuberculosis H37Rv, with seven compounds showing IC₅₀ values ranging from 0.38 to 11.84 µM. nih.govsemanticscholar.org Another compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), was originally developed as an anti-tuberculosis therapeutic compound before its effects on antibody production were discovered. plos.org

Antifungal Screening

The antifungal properties of benzamide analogues have been explored against various fungal pathogens. A study on benzamide derivatives containing a triazole moiety revealed good activity against six phytopathogenic fungi. nih.gov Notably, compound 6h showed excellent activity against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, while compound 6k demonstrated the broadest antifungal spectrum with EC₅₀ values from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly improve antifungal activity. nih.gov

Other research has shown that certain imidazolyl pyrimidine (B1678525) derivatives (13c, 13d, 13e ) exhibit potential antifungal activity against Aspergillus niger. nih.gov Additionally, some benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have been evaluated for fungicidal activity against Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.comresearchgate.net

Antiviral Activity

The antiviral potential of this class of compounds is also an active area of investigation. A review of sulfonamides with a heterocyclic periphery highlights their broad-spectrum antiviral properties against viruses such as coxsackievirus B, enteroviruses, adenoviruses, and HIV. dntb.gov.uamdpi.com

Specifically, a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were evaluated for their in vitro antiviral activities against Herpes Simplex Virus-1 (HSV-1), Hepatitis A virus (HAV HM175), Hepatitis C virus (HCVcc), Coxsackievirus B4 (CBV4), and Human adenovirus 7 (HAdV7). acs.org Several compounds were found to reduce viral activity by over 50% against these targets. acs.org Another study focused on benzenesulfonamide derivatives as potent inhibitors of the anti-influenza hemagglutinin protein, with lead compounds effectively preventing the cytopathic effects caused by the influenza A virus (H1N1) with EC₅₀ values as low as 86 nM. nih.gov

Anti-inflammatory and Immunomodulatory Activity Assays

The role of this compound analogues in modulating inflammatory pathways has been demonstrated through various in vitro assays, particularly those measuring the inhibition of pro-inflammatory cytokines.

Cytokine Release Inhibition (e.g., IL-1β)

Inflammasomes are key components of the innate immune response that lead to the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β). Sulfonamide-based derivatives have been developed as inhibitors of the NLRP3 inflammasome. nih.gov In one study, a lead inhibitor, compound 19 , was identified with an IC₅₀ of 0.12 µM for NLRP3 inhibition. nih.gov This compound was shown to selectively inhibit the production of IL-1β without affecting the levels of other cytokines like TNF-α, confirming its specific engagement with the NLRP3 inflammasome pathway. nih.gov

Other studies have corroborated the anti-inflammatory potential of benzenesulfonamide derivatives. mdpi.comresearchgate.net A series of novel derivatives of 5′-aminospirotriazolotriazine were shown to suppress the expression of multiple pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, and IL-6. mdpi.comresearchgate.net Similarly, certain pyridazinone-based sulphonamide derivatives were identified as promising dual inhibitors of COX-2 and 5-LOX enzymes, which are critical mediators of the inflammatory response. semanticscholar.org Pyrazolylbenzenesulfonamide derivatives 9a and 9b also exhibited good selective inhibitory activity towards COX-2, further highlighting the potential of this chemical scaffold in developing new anti-inflammatory agents. nih.gov

Table 3: Inhibitory Activity of Sulfonamide Analogue 19 against Cytokine Production

| Cytokine | Target | Measurement | Result |

|---|---|---|---|

| IL-1β | NLRP3 Inflammasome | IC₅₀ (in J774A.1 cells) | 0.12 µM |

| IL-1β | NLRP3 Inflammasome | IC₅₀ (in BMDMs) | 0.91 µM |

| TNF-α | LPS Priming | Inhibition | No significant change |

| IL-6 | LPS Priming | Inhibition | No significant change |

Data from a study on sulfonamide-based NLRP3 inhibitors. nih.gov

Enzyme Inhibition Assays and Kinetic Characterization

Analogues of this compound have demonstrated significant inhibitory activity against several key enzymes, most notably carbonic anhydrases and certain protein kinases. The core chemical structure, featuring a sulfonamide group, is a well-established pharmacophore for interacting with the active sites of these enzymes.

Carbonic Anhydrase Inhibition:

A series of benzamide-4-sulfonamides, which are structurally related to this compound, have been identified as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov These zinc metalloenzymes play crucial roles in physiological processes, and their inhibition is a therapeutic target for various conditions.

The inhibitory activity of these compounds is typically assessed using a stopped-flow CO2 hydrase assay. nih.gov Kinetic studies have revealed that these sulfonamides are highly effective, often exhibiting inhibition constants (Ki) in the low nanomolar to subnanomolar range against several hCA isoforms. nih.gov The general mechanism for sulfonamides involves the binding of the deprotonated sulfonamide group to the Zn(II) ion within the enzyme's active site. acs.org

Research has shown that while these compounds are potent inhibitors of the physiologically dominant hCA II isoform, they also exhibit significant activity against hCA I, VII, and IX. nih.gov For instance, a range of benzamide-4-sulfonamides displayed Ki values from 5.3 to 334 nM against hCA I, and as low as 1.9 to 7.0 nM against hCA II. nih.gov

| Compound Analogue | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |

|---|---|---|---|---|

| General Range | 5.3 - 334 | 1.9 - 7.0 | Subnanomolar - Low Nanomolar | Subnanomolar - Low Nanomolar |

Protein Kinase Inhibition:

The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, a key component of this compound, has been incorporated into various heterocyclic scaffolds to develop potent protein kinase inhibitors. nih.gov A primary target in this area has been the FMS-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutant, which is implicated in acute myeloid leukemia (AML). nih.govresearchgate.net

Enzyme inhibition assays for these kinase inhibitors are typically performed using recombinant kinases. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50). Several studies have reported imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine derivatives bearing the 4-(pyrrolidin-1-ylsulfonyl)aniline substituent with nanomolar inhibitory activity against recombinant FLT3-ITD and its drug-resistant mutant, FLT3-D835Y. nih.govacs.org For example, certain imidazo[4,5-b]pyridine derivatives have shown submicromolar activities against these recombinant kinases. nih.gov

| Compound Series | Target Kinase | Inhibitory Potency (IC50/GI50) |

|---|---|---|

| Imidazo[1,2-b]pyridazines | Recombinant FLT3-ITD | Nanomolar range |

| Imidazo[1,2-b]pyridazines | Recombinant FLT3-D835Y | Nanomolar range |

| Imidazo[4,5-b]pyridines (18a, 18b) | Recombinant FLT3-ITD | Submicromolar |

| Imidazo[4,5-b]pyridines (18a, 18b) | Recombinant FLT3-D835Y | Submicromolar |

| Pyrazolo[1,5-a]pyrimidine (B1248293) (14) | Recombinant FLT3-ITD | Submicromolar |

While thieno[3,2-d]pyrimidine (B1254671) derivatives with the same substituent did not show significant inhibitory activity, certain pyrazolo[1,5-a]pyrimidine derivatives displayed submicromolar activities against FLT3-ITD. nih.govsemanticscholar.org These findings highlight the importance of the heterocyclic core in determining the inhibitory potency of these analogues.

Receptor Binding and Functional Assays in Recombinant Systems

While the primary focus of research on this compound and its analogues has been on enzyme inhibition, the evaluation of their interactions with cell surface receptors is another critical aspect of in vitro pharmacology. However, specific data from receptor binding and functional assays in recombinant systems for this compound are not extensively available in the public scientific literature.

Generally, for compounds with a sulfonamide scaffold, receptor binding assays could be employed to investigate potential off-target effects or to identify novel therapeutic targets. researchgate.net These assays typically use recombinant cell lines overexpressing a specific receptor. The binding affinity of a compound is determined by its ability to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. labome.com

Functional assays in recombinant systems are designed to measure the cellular response following the interaction of a compound with a receptor or a signaling pathway. reactionbiology.comkinasebiotech.com For kinase inhibitors, such as the FLT3 inhibitors mentioned previously, functional assays in recombinant cell lines can confirm that the observed enzyme inhibition translates into a biological effect. discoverx.comcreative-biogene.com For example, these assays can measure the inhibition of downstream signaling pathways or the suppression of proliferation in cell lines that are dependent on the targeted kinase. researchgate.net In vitro experiments with FLT3 inhibitor analogues containing the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety have confirmed the suppression of FLT3 downstream signaling pathways. researchgate.net

Despite the absence of specific receptor binding data for this compound, the established methodologies for receptor binding and functional assays provide a clear framework for the future characterization of this and related compounds.

Preclinical Pharmacological Investigations of 4 Pyrrolidin 1 Ylsulfonyl Benzamide Derivatives in Non Human Models

Efficacy Studies in Relevant Animal Disease Models (e.g., Cancer, Infection, Inflammation)

The therapeutic potential of 4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives has been demonstrated in vivo across different disease contexts, particularly in oncology and inflammatory conditions.

Cancer

In the field of oncology, research has focused on derivatives that target specific kinases driving cancer cell proliferation. One such study investigated imidazo[1,2-b]pyridazine (B131497) derivatives that incorporate the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) moiety as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML). nih.govsemanticscholar.org

An in vivo study utilizing an accepted AML model, immunodeficient mice with subcutaneous MV4-11 cell line xenografts, demonstrated the efficacy of one such derivative. nih.gov Repeated intraperitoneal administration of the compound resulted in a significant blockage of tumor growth compared to the vehicle-treated control group, where tumor size increased steeply. nih.gov This finding indicates that derivatives from this chemical series can exert potent antitumor effects in a relevant in vivo cancer model.

Interactive Table 1: Efficacy of Imidazo[1,2-b]pyridazine Derivative in AML Xenograft Model

Inflammation

The anti-inflammatory potential of benzenesulfonamide (B165840) derivatives has been evaluated in standard preclinical models of inflammation. The carrageenan-induced rat paw edema model is a widely used bioassay to screen for acute anti-inflammatory activity. nih.govmdpi.com In one study, pyrazolylbenzenesulfonamide derivatives were assessed for their ability to reduce inflammation. nih.gov Certain compounds in this series demonstrated significant anti-inflammatory effects in both the carrageenan-induced paw edema model and the cotton pellet-induced granuloma bioassay, which models the chronic phase of inflammation. nih.gov

Similarly, a different study evaluated novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine in the carrageenan-induced paw edema model in Wistar rats. mdpi.com These compounds were found to significantly reduce paw edema, indicating potent anti-inflammatory properties. mdpi.com The efficacy of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Interactive Table 2: Efficacy of Benzenesulfonamide Derivatives in Rat Paw Edema Model

While the sulfonamide scaffold is known for its use in anti-infective agents, specific in vivo efficacy studies on this compound derivatives in animal models of infection are not as prominently reported in the reviewed literature.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical quantitative tool in drug development that establishes a relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics). nih.govfrontiersin.org This modeling allows for the optimization of dosing regimens and facilitates the translation of preclinical data from animal studies to humans. nih.govfrontiersin.org

For novel therapeutic agents like the derivatives of this compound, preclinical PK/PD modeling would involve:

Pharmacokinetic (PK) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound in species such as mice or rats. This establishes the drug's concentration-time profile in plasma and potentially in target tissues.

Pharmacodynamic (PD) Analysis: Measuring a relevant biological endpoint over time. In the context of cancer, this could be the rate of tumor growth inhibition. nih.gov For inflammation, it might be the reduction in paw volume or levels of pro-inflammatory biomarkers. mdpi.com

Model Integration: Linking the PK data to the PD data to determine the exposure-response relationship. This helps identify the key PK/PD index (e.g., Cmax, AUC, or Time > MIC) that best predicts efficacy. mdpi.com

While the principles of PK/PD modeling are well-established, specific and detailed translational PK/PD models for this compound derivatives are not extensively published in the available scientific literature. The development of such models remains a crucial step to support their progression into clinical trials, enabling informed dose selection and prediction of human efficacy. nih.gov

Mechanistic Insights from In Vivo Animal Studies

In vivo studies are vital for confirming that a drug's mechanism of action, often identified through in vitro assays, is relevant in a complex biological system.

For the imidazo[1,2-b]pyridazine derivatives showing efficacy in AML models, the proposed mechanism is the inhibition of mutated FLT3 kinase. nih.govsemanticscholar.org The potent reduction in tumor growth in the FLT3-ITD positive MV4-11 xenograft model provides strong in vivo evidence that the compound's antitumor activity is dependent on this specific molecular target. nih.gov

In the context of inflammation, studies of pyrazolylbenzenesulfonamide derivatives have provided in vivo evidence for their mechanism. These compounds were found to be selective inhibitors of cyclooxygenase-2 (COX-2) over COX-1. nih.gov This selectivity is a key mechanistic feature, as COX-2 is the inducible enzyme primarily responsible for mediating inflammatory responses, while COX-1 is involved in homeostatic functions. Further in vivo studies with other derivatives showed a reduction in the levels of COX-1 and COX-2, confirming engagement with these targets in the animal model. mdpi.com

Many sulfonamide-based molecules are also known to function as carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com Certain isoforms, such as CA IX and CA XII, are transmembrane enzymes that are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.govresearchgate.net While this is a well-established mechanism for the broader sulfonamide class, specific in vivo studies confirming target engagement of CA IX or CA XII by this compound derivatives in animal tumor models would be necessary to fully elucidate this aspect of their mechanism.

Tissue Distribution and Target Engagement in Animal Models

Understanding how a drug distributes throughout the body and whether it reaches its intended target tissue in sufficient concentrations is fundamental to interpreting efficacy studies. Tissue distribution studies are often conducted in preclinical species like rabbits or rodents. nih.gov

For sulfonamide-based carbonic anhydrase inhibitors, historical studies have investigated their distribution into various tissues to correlate drug levels with in vivo activity. nih.gov These investigations are essential for understanding the relationship between in vitro potency (e.g., enzyme inhibition) and in vivo pharmacological effects (e.g., reduction of intra-ocular pressure). nih.gov The physicochemical properties of the specific sulfonamide derivative significantly influence its tissue distribution profile. nih.gov

Demonstrating target engagement in vivo confirms that the drug binds to its molecular target (e.g., a specific kinase or enzyme) within the living animal. This can be assessed directly through methods like positron emission tomography (PET) imaging with a radiolabeled ligand or indirectly by measuring a downstream biomarker of target inhibition in tissue samples collected from treated animals.

While the general principles of tissue distribution for sulfonamides are understood, detailed public-domain studies that specifically quantify the distribution of this compound derivatives into different tissues or conclusively demonstrate target engagement in animal models are limited. Such studies are a key component of a comprehensive preclinical data package, providing confidence that the observed efficacy is a direct result of the drug reaching and interacting with its intended target.

Computational and Theoretical Studies on the 4 Pyrrolidin 1 Ylsulfonyl Benzamide Scaffold

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a derivative of 4-(pyrrolidin-1-ylsulfonyl)benzamide, might interact with a protein's active site.

Studies have utilized this scaffold in the design of kinase inhibitors. For instance, derivatives incorporating the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) moiety have been docked into the active site of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov These docking studies help to rationalize the observed biological activities and guide further structural modifications. nih.gov In one such study, a homology model of the active DFG-in conformation of FLT3 was used for docking calculations, with protein optimization performed using the Schrödinger Protein Preparation Wizard. nih.gov

Similarly, derivatives of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone have been synthesized and subjected to molecular docking studies to evaluate their potential as anti-cancer agents. researchgate.net These analyses predict the binding geometry and interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues within the target protein's binding pocket. ekb.egresearchgate.net The insights gained from these ligand-protein interaction analyses are crucial for structure-based drug design, allowing for the rational modification of the scaffold to improve binding affinity and selectivity.

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |

| FLT3 Kinase | M156 (hinge loop), K105 (catalytic lysine) | Hydrogen Bonding | nih.gov |

| Rho-associated kinase-1 (ROCK1) | Not specified | Polar and Hydrophobic | nih.gov |

| Anti-apoptotic proteins (e.g., Bcl-2) | Not specified | Hydrogen bonds, hydrophobic interactions | researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It is widely applied to molecules like this compound to calculate various properties, including electronic structure and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. bohrium.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.netnih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive and less kinetically stable. nih.govnih.gov DFT calculations allow for the precise determination of these energy levels. For benzamide (B126) and sulfonamide-containing structures, these calculations demonstrate how charge is exchanged within the molecule, providing a measure of its potential for charge-transfer interactions with biological receptors. nih.gov

| Parameter | Description | Implication for Reactivity | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates a better electron donor | researchgate.netresearchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates a better electron acceptor | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability | nih.govnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, typically colored blue). researchgate.net

For the this compound scaffold, the MEP map would highlight the electronegative oxygen atoms of the sulfonyl and benzamide groups as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atoms attached to the benzamide nitrogen would represent regions of positive potential, indicating their role as hydrogen bond donors. researchgate.net This information is crucial for understanding non-covalent interactions in ligand-protein binding.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformation is key to predicting its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

For scaffolds related to this compound, QSAR studies have been successfully applied. nih.govnih.gov These models often employ multiple linear regression (MLR) analysis to correlate descriptors—such as steric, electronic, and hydrophobic properties—with inhibitory activity. nih.gov A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²). nih.gov Such models provide valuable guidance for designing derivatives with improved activity by indicating which substitutions on the scaffold are likely to be favorable or unfavorable. nih.gov

In Silico Screening for Potential Biological Targets and Activities

In silico or virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold and its aniline (B41778) precursor are components of molecules that have been identified through such screening processes. nih.gov

For example, derivatives of this scaffold have been identified as potential inhibitors of kinases like FLT3 through scaffold hopping and subsequent in silico analysis. nih.gov Virtual screening campaigns, often coupled with molecular docking and QSAR models, can efficiently filter vast compound databases to prioritize a smaller, more manageable number of candidates for synthesis and biological testing, thereby accelerating the discovery of new lead compounds. nih.gov

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide valuable insights into the binding dynamics of a ligand, such as a derivative of the this compound scaffold, with its biological target, typically a protein. This technique allows for the observation of conformational changes, the stability of the protein-ligand complex, and the specific interactions that govern the binding process.

While specific molecular dynamics simulation studies focused exclusively on the this compound scaffold are not extensively documented in publicly available literature, the methodology is widely applied to similar benzamide and sulfonamide-containing compounds. tandfonline.comtandfonline.comdntb.gov.uarsc.orgresearchgate.netnih.govnih.gov These studies serve as a blueprint for how the binding dynamics of this compound derivatives could be investigated.

The process of conducting an MD simulation for a protein-ligand complex typically begins with the three-dimensional coordinates of the system, often obtained from experimental methods like X-ray crystallography or from molecular docking studies. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. A force field, which is a set of parameters describing the potential energy of the system, is applied to govern the interactions between atoms.

Once the system is prepared, the simulation proceeds through energy minimization, heating to a physiological temperature, and equilibration, followed by a production run where the trajectory of the atoms is recorded over a set period, often on the nanosecond to microsecond scale. The resulting trajectory provides a detailed movie of the molecular motions, from which various parameters can be analyzed to understand the binding dynamics.

Key analyses performed on the MD simulation trajectory include:

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the superimposed protein or ligand at a given time and a reference structure (usually the initial structure). A stable RMSD over time suggests that the protein-ligand complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue of the protein to identify the flexible regions. High RMSF values in the binding site can indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. The persistence of specific hydrogen bonds is often critical for binding affinity and selectivity.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a theoretical measure of binding affinity.

The following interactive table illustrates the type of data that could be generated from a molecular dynamics simulation study of a this compound derivative in complex with a target protein.

| Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand is stably bound in the active site. |

| Key Hydrogen Bonds | GLU-121, ARG-150 | The ligand forms persistent hydrogen bonds with these residues. |

| MM-PBSA Binding Energy | -45.5 kcal/mol | A favorable binding free energy, suggesting strong binding. |

This table is for illustrative purposes only and does not represent experimental data.

Future Perspectives and Emerging Research Avenues for 4 Pyrrolidin 1 Ylsulfonyl Benzamide Research

Design of Novel Conjugates and Prodrugs Incorporating the Scaffold

A significant future direction lies in the development of novel conjugates and prodrugs to improve the pharmacokinetic properties and target specificity of compounds bearing the 4-(pyrrolidin-1-ylsulfonyl)benzamide scaffold.

Peptide-Drug Conjugates (PDCs): One promising approach is the creation of peptide-drug conjugates (PDCs). This strategy involves linking a cytotoxic agent containing the scaffold to a peptide that can target specific receptors overexpressed on cancer cells. nih.gov This targeted delivery mechanism could enhance the therapeutic window by increasing the drug concentration at the tumor site while minimizing systemic exposure.

Prodrug Strategies for Improved Bioavailability: Many potent inhibitors suffer from poor aqueous solubility or limited cell permeability. Prodrug strategies can overcome these limitations. For instance, modifying the benzamide (B126) or sulfonyl group with a transient, lipophilic moiety can enhance membrane permeability. Research into tranylcypromine (B92988) derivatives has shown that attaching a Boc (tert-butyloxycarbonyl) group can substantially improve the anti-proliferation capacity of inhibitors towards cancer cells, potentially by increasing lipophilicity. nih.gov This approach, where the protecting group is cleaved within the acidic tumor microenvironment to release the active pharmacophore, could be adapted for this compound derivatives. nih.gov

| Prodrug/Conjugate Strategy | Potential Advantage | Rationale |

| Peptide-Drug Conjugate (PDC) | Targeted delivery to specific cell types (e.g., cancer cells) | Utilizes peptides to bind to overexpressed cell surface receptors, concentrating the therapeutic agent at the site of action. nih.gov |

| Lipophilicity-Enhancing Prodrug | Improved cell permeability and oral bioavailability | Temporarily masking polar groups with moieties (e.g., Boc group) that are cleaved intracellularly to release the active drug. nih.gov |

| Solubility-Enhancing Prodrug | Increased aqueous solubility for formulation | Attaching hydrophilic groups (e.g., phosphates, amino acids) that are enzymatically cleaved in vivo. |

Exploration of New Biological Targets and Unconventional Therapeutic Applications

While derivatives have shown considerable promise as FLT3 kinase inhibitors for acute myeloid leukemia (AML), the versatility of the this compound scaffold suggests its potential against a broader range of biological targets. nih.govsemanticscholar.org